

A Technical Guide to the Historical Research of Potassium Sodium Sulfate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Potassium sodium sulfate*

Cat. No.: *B096148*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical research and development of **potassium sodium sulfate** (KNaSO_4), a double salt with diverse applications. The document details its discovery, crystallographic analysis, physicochemical properties, and synthesis methodologies, presenting key quantitative data in structured tables and illustrating complex processes through detailed diagrams.

Early Discovery and Characterization

Potassium sulfate (K_2SO_4) has been documented since the 14th century and was studied by notable early chemists such as Glauber, Boyle, and Tachenius.^[1] In the 17th century, it was referred to as arcanuni or sal duplicatum, recognizing it as a combination of an acid and alkaline salt.^[1] The double salt, **potassium sodium sulfate**, often occurs naturally in mineral deposits and is known as aphthitalite or glaserite.^[2] The composition and structure of aphthitalite have been a subject of scientific inquiry since 1891, with early research focusing on its presence in saline deposits and around volcanoes.^[2]

The fundamental nature of double salts, such as **potassium sodium sulfate**, is that they are crystalline compounds formed from two simple salts that crystallize in a single ionic lattice.^[3] When dissolved in water, a double salt dissociates completely into its constituent ions.^{[3][4]}

Crystallography and Structural Analysis

X-ray crystallography has been a pivotal technique in elucidating the structure of **potassium sodium sulfate**. Early studies established that at high temperatures near their fusion point, sodium sulfate and potassium sulfate are isomorphous and can form a complete series of solid solutions.[2][5]

In 1980, a significant study by Okada and Ossaka provided detailed crystallographic data for KNaSO_4 . They synthesized crystals by heating a mixture of K_2SO_4 and Na_2SO_4 and determined its structure.[6][7] The crystal structure is built from SO_4 tetrahedra, with sodium and potassium atoms occupying specific octahedral and polyhedral sites.[6][7]

A later study determined the crystal structure of tripotassium sodium disulfate ($\text{K}_3\text{Na}(\text{SO}_4)_2$), also known as glaserite, at a low temperature of 90 K.[8] This compound also crystallizes in the trigonal space group P3m1. The structure consists of six-coordinated sodium ions and ten- and twelve-coordinated potassium ions, all interconnected by sulfate ions.[8]

Table 1: Crystallographic Data for **Potassium Sodium Sulfate** and Related Compounds

Compound	Formula	Crystal System	Space Group	a (Å)	c (Å)	z	Dx (Mg m ⁻³)	Reference
Potassium Sodium Sulfate	KNaSO_4	Trigonal	P3m1	5.6066 (7)	7.177 (1)	2	2.69	[6][7]
Tripotassium Sodium Disulfate	$\text{K}_3\text{Na}(\text{SO}_4)_2$	Trigonal	P3m1	5.6801 (6)	7.309 (3)	1	2.70	[6][7]
Tripotassium Sodium Disulfate (at 90K)	$\text{K}_3\text{Na}(\text{SO}_4)_2$	Trigonal	P3m1	5.6346 (8)	7.2543 (15)	1	2.767	[8]

Physicochemical Properties

The physicochemical properties of **potassium sodium sulfate** and its parent salts have been extensively studied, focusing on their thermodynamic properties, phase transitions, and solubility.

Thermodynamic Properties and Phase Transitions

Potassium sulfate is known to exist in two crystalline forms: the common orthorhombic β - K_2SO_4 , which converts to the α - K_2SO_4 form above 583 °C.[1] The phase transition of K_2SO_4 has been investigated through measurements of its dielectric constant and electrical conductivity, which show a significant discontinuity near the transition temperature.[9] The electrical conductivity increases with temperature, indicating semiconducting character at higher temperatures.[9]

Thermodynamic studies of the aqueous Na^+ , K^+ / SO_4^{2-} - H_2O system have established phase diagrams at various temperatures. At 20°C and 40°C, the system exhibits two invariant points, three univariant curves, and three regions of crystallization for K_2SO_4 , Na_2SO_4 (or its hydrate), and the double salt $NaK_3(SO_4)_2$.[10]

Table 2: Invariant Point Compositions in the Na^+ , K^+ / SO_4^{2-} - H_2O System

Temperatur e (°C)	Invariant Point	% w/w Na_2SO_4	% w/w K_2SO_4	Solid Phases	Reference
20	1	5.41	10.20	K_2SO_4 , $NaK_3(SO_4)_2$	
20	2	22.38	5.72	$Na_2SO_4 \cdot 10H_2O$ O, $NaK_3(SO_4)_2$	
40	1	6.03	12.82	K_2SO_4 , $NaK_3(SO_4)_2$	
40	2	30.65	5.98	Na_2SO_4 , $NaK_3(SO_4)_2$	

Solubility

The solubility of potassium sulfate in water is moderate and increases with temperature. It is, however, insoluble in potassium hydroxide solutions and absolute ethanol.[1] The formation of the double salt from aqueous solutions is dependent on the concentrations of the constituent salts and the temperature.[2][5]

Table 3: Solubility of Potassium Sulfate in Water

Temperature (°C)	Solubility (g/L)
20	111
25	120
100	240

Data from reference[1]

Experimental Protocols

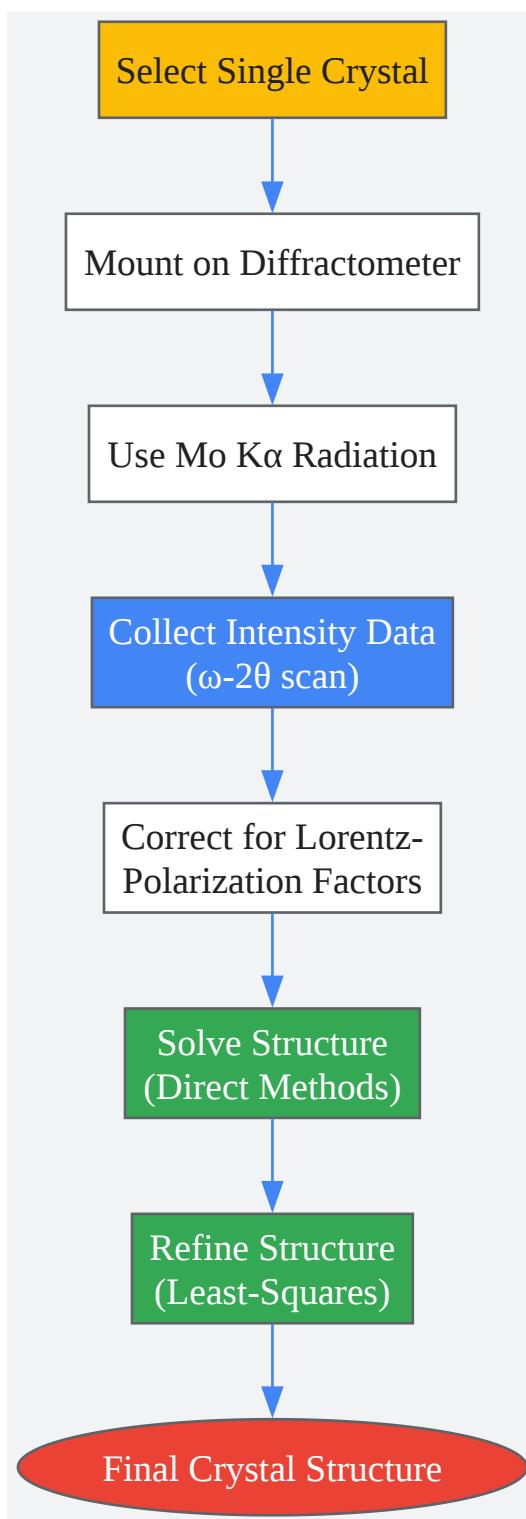
Synthesis of Potassium Sodium Sulfate Crystals

Method 1: High-Temperature Fusion[6][7] This method yields colorless, transparent prismatic crystals of both KNaSO_4 and $\text{K}_3\text{Na}(\text{SO}_4)_2$.

- Prepare a mixture of anhydrous potassium sulfate (K_2SO_4) and sodium sulfate (Na_2SO_4). The molar ratio can be varied to target different stoichiometries of the double salt.
- Place the mixture in a platinum crucible.
- Heat the crucible to 1273 K (1000 °C) in a furnace.
- Maintain the temperature for 2 hours to ensure complete reaction and homogenization.
- Allow the crucible to cool slowly to room temperature to promote crystal growth.
- Isolate the resulting crystals for analysis.

[Click to download full resolution via product page](#)

High-Temperature Fusion Synthesis Workflow

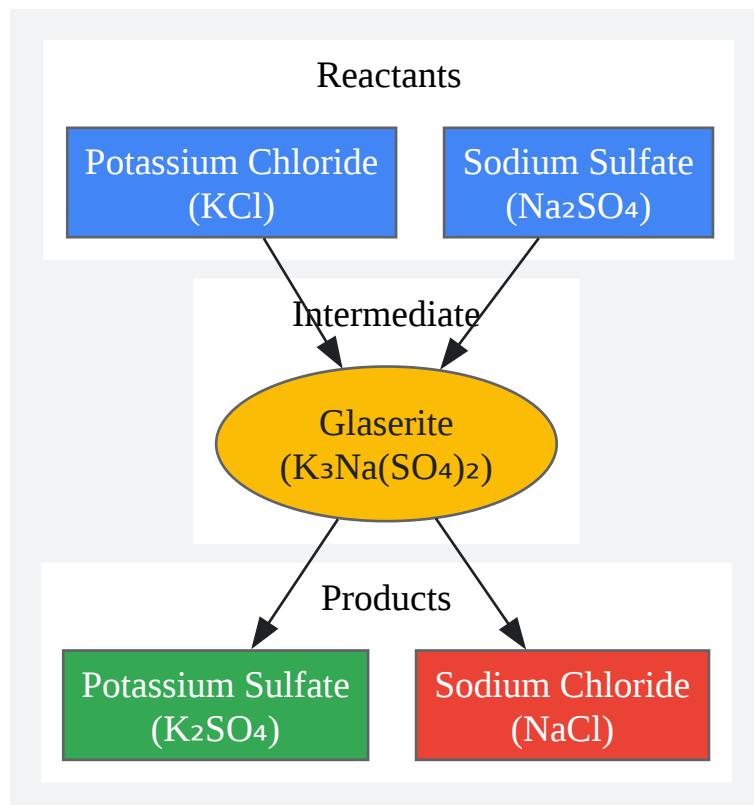

Method 2: Aqueous Solution Crystallization[8] This method is suitable for producing crystals of K₃Na(SO₄)₂ at lower temperatures.

- Prepare a saturated aqueous solution of sodium sulfate (1.00 g in 9 cm³ of distilled water).
- Place this solution at the bottom of a crystallization dish.
- Prepare a separate aqueous solution of potassium carbonate (1.00 g in 9 cm³ of distilled water).
- Carefully layer the potassium carbonate solution on top of the sodium sulfate solution.
- Allow the dish to stand undisturbed for several hours. Crystals will begin to appear as the solutions slowly mix and the double salt precipitates.
- Collect the crystals by filtration.

X-ray Diffraction Analysis

- Select a single crystal of suitable size (e.g., 0.15 x 0.05 x 0.05 mm for KNaSO₄).[6][7]
- Mount the crystal on an automated four-circle diffractometer.
- Use graphite-monochromatized Mo K α radiation.
- Collect intensity data using the ω -2 θ scan technique up to a specified 2 θ angle (e.g., 75° for KNaSO₄).[7]

- Correct the collected intensities for Lorentz-polarization factors.
- Solve the crystal structure using direct methods and refine using full-matrix least-squares methods.[8]


[Click to download full resolution via product page](#)

Single-Crystal X-ray Diffraction Workflow

Industrial Applications and Synthesis

The primary industrial application of potassium sulfate is as a fertilizer, providing both potassium and sulfur to plants.^[1] It is particularly useful for crops that are sensitive to chloride.^[11] The production of potassium sulfate often involves the reaction of potassium chloride with sulfuric acid or other sulfate salts.^{[1][12]}

A common industrial method is the Mannheim process, which involves the reaction of potassium chloride with sulfuric acid in a two-step process.^[1] Another significant route is the conversion of sodium sulfate, often an industrial by-product, with potassium chloride.^{[12][13]}^[14] This process can be optimized to produce high-purity potassium sulfate.^{[15][16]} The reaction between sodium sulfate and potassium chloride can lead to the formation of the intermediate double salt glaserite ($K_3Na(SO_4)_2$).^{[14][16]}

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Potassium sulfate - Wikipedia [en.wikipedia.org]
- 2. msaweb.org [msaweb.org]
- 3. Double Salts [unacademy.com]
- 4. studyguides.com [studyguides.com]
- 5. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 6. journals.iucr.org [journals.iucr.org]
- 7. Structures of potassium sodium sulphate and tripotassium sodium disulphate [periodicos.capes.gov.br]
- 8. scispace.com [scispace.com]
- 9. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 10. tsijournals.com [tsijournals.com]
- 11. nbinno.com [nbinno.com]
- 12. chempap.org [chempap.org]
- 13. researchgate.net [researchgate.net]
- 14. Sodium sulfate - Wikipedia [en.wikipedia.org]
- 15. A Study on Synthesis of Potassium Sulfate used Sodium Sulfate and Potassium Chloride -Resources Recycling | Korea Science [koreascience.kr]
- 16. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Technical Guide to the Historical Research of Potassium Sodium Sulfate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b096148#discovering-the-history-of-potassium-sodium-sulfate-research>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com